Technical Monograph: S-Isopropyl-isothiourea (CAS 4269-97-0)
Technical Monograph: S-Isopropyl-isothiourea (CAS 4269-97-0)
Structural Analogues in Nitric Oxide Synthase Modulation
Executive Summary
S-Isopropyl-isothiourea (S-IPT), commonly utilized as the hydrobromide salt (CAS 4269-97-0), represents a pivotal class of isothiourea-based Nitric Oxide Synthase (NOS) inhibitors. Unlike amino acid-based inhibitors (e.g., L-NMMA), S-IPT utilizes an isothiourea core to mimic the guanidino group of L-Arginine. This guide details the physicochemical profile, mechanistic pharmacodynamics, and validated experimental protocols for utilizing S-IPT in researching septic shock, inflammation, and neurodegenerative pathways.
Chemical Architecture & Physicochemical Profile
S-IPT functions as a structural mimic of the substrate L-Arginine. The substitution of the guanidino nitrogen with sulfur alters the electron density and pKa, enhancing its affinity for the heme-active site of NOS isoforms.
Key Properties Table
| Property | Specification |
| Chemical Name | S-Isopropylisothiourea hydrobromide |
| Common Abbreviations | S-IPT, IPT, 2-Isopropyl-2-thiopseudourea HBr |
| CAS Number | 4269-97-0 |
| Molecular Formula | C₄H₁₀N₂S · HBr |
| Molecular Weight | 199.11 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Water (>100 mg/mL), DMSO (>50 mg/mL), Ethanol |
| Hygroscopicity | High (Store Desiccated) |
| pKa | ~9.2 (Isothiourea group) |
| Stability | Stable in solid state; aqueous solutions susceptible to hydrolysis at pH > 9.0 |
Structural Integrity & Handling
Expert Insight: The free base of S-isopropyl-isothiourea is chemically unstable and prone to rapid oxidation and hydrolysis. Consequently, the hydrobromide salt is the standard for research. When preparing stock solutions, use deionized water or DMSO. Avoid phosphate buffers with pH > 8.0 for long-term storage, as the isothiourea bond can degrade into isopropyl mercaptan and urea derivatives.
Pharmacological Mechanism of Action
S-IPT acts as a potent, competitive inhibitor of Nitric Oxide Synthase. Its utility lies in its selectivity profile. While it inhibits all three isoforms (nNOS, iNOS, eNOS), it exhibits a preferential affinity for inducible NOS (iNOS) and neuronal NOS (nNOS) over endothelial NOS (eNOS).
Binding Kinetics
The isothiourea moiety binds to the heme iron at the catalytic center of the enzyme. The isopropyl group provides steric bulk that exploits subtle differences in the substrate access channel between iNOS and eNOS, conferring a degree of selectivity (typically 10-30 fold selectivity for iNOS over eNOS in rodent models).
Mechanistic Pathway Visualization
Figure 1: Competitive inhibition mechanism of S-IPT at the NOS heme active site.
Synthesis & Preparation
For laboratories requiring fresh synthesis or verification of purity, the alkylation of thiourea is the standard route.
Synthesis Protocol
Reaction: Thiourea + Isopropyl Bromide
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Reagents: Thiourea (1.0 eq), 2-Bromopropane (1.1 eq), Ethanol (absolute).
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Procedure:
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Dissolve thiourea in absolute ethanol.
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Add 2-Bromopropane dropwise under stirring.
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Reflux the mixture for 3-5 hours.
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Cool to room temperature; the product may precipitate. If not, reduce solvent volume via rotary evaporation and add diethyl ether to induce crystallization.
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Purification: Recrystallize from Isopropanol/Ethanol.
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Validation: Melting point determination (140-142°C) and ¹H-NMR (DMSO-d₆) to confirm the isopropyl doublet and methine septet.
Experimental Protocols
In Vitro: Determination of IC₅₀ via Griess Assay
This protocol measures the accumulation of nitrite (NO₂⁻), the stable breakdown product of NO, in macrophage culture supernatants.
Rationale: S-IPT efficacy is best determined in an LPS-stimulated environment where iNOS is highly upregulated.
Materials:
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RAW 264.7 Macrophages
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LPS (Lipopolysaccharide)
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Griess Reagent (1% Sulfanilamide, 0.1% NED in 2.5% H₃PO₄)
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S-IPT Stock (100 mM in water)
Workflow:
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Seeding: Plate cells at
cells/well in 96-well plates. Adhere overnight. -
Induction & Treatment: Replace media. Add LPS (1 µg/mL) + S-IPT (Serial dilutions: 0.1 µM – 1000 µM).
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Control A: Media only (Baseline).
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Control B: LPS only (Max NO).
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Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
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Quantification: Transfer 50 µL supernatant to a new plate. Add 50 µL Griess Reagent. Incubate 10 mins at RT (dark).
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Read: Measure Absorbance at 540 nm.
In Vivo: Hemodynamic Stabilization (Septic Shock Model)
Rationale: S-IPT is used to reverse hypotension caused by iNOS-mediated vasodilation without causing the excessive hypertension seen with non-selective inhibitors like L-NAME.
Protocol:
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Anesthesia: Urethane or Pentobarbital induction in Wistar rats.
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Cannulation: Carotid artery (pressure monitoring) and Jugular vein (drug administration).
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Shock Induction: Administer LPS (e.g., 10 mg/kg i.v.) to induce endotoxemia. Wait for Mean Arterial Pressure (MAP) to drop by >20% (approx. 3-4 hours).
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Intervention: Administer S-IPT (1–3 mg/kg bolus).
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Observation: Monitor MAP recovery. S-IPT should restore MAP to baseline levels within 10-15 minutes.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating S-IPT potency via Griess Assay.
References
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Southan, G. J., & Szabo, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394.
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Szabo, C., et al. (1994). S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase, prevents circulatory failure in endotoxic shock. Proceedings of the National Academy of Sciences, 91(26), 12472-12476.
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Garvey, E. P., et al. (1994). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. Journal of Biological Chemistry, 269(43), 26669-26676.
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Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615.
